An In-Depth Technical Guide to the Chemical Properties and Reactivity Profile of 5-Bromo-3-chloro-2-vinylpyridine
An In-Depth Technical Guide to the Chemical Properties and Reactivity Profile of 5-Bromo-3-chloro-2-vinylpyridine
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identity: 5-Bromo-3-chloro-2-vinylpyridine (CAS: 1335056-51-3)
Executive Summary
In the landscape of modern medicinal chemistry and materials science, multi-functionalized heterocycles serve as critical "privileged scaffolds." 5-Bromo-3-chloro-2-vinylpyridine is a precision-engineered building block that offers three orthogonal sites of reactivity[1]. Unlike commodity monomers, this specific halogenated vinylpyridine allows for divergent, highly controlled chemical modifications. This guide provides a comprehensive mechanistic profile and self-validating experimental workflows to leverage its unique structural dynamics for advanced drug development[2].
Structural and Physicochemical Profiling
Understanding the baseline physical properties of 5-Bromo-3-chloro-2-vinylpyridine is essential for maintaining its integrity during storage and synthesis. The presence of the 2-vinyl group introduces specific handling requirements, as electron-deficient vinylpyridines are highly susceptible to auto-polymerization[3].
Table 1: Physicochemical Properties & Specifications
| Property | Value / Specification | Mechanistic Implication |
| CAS Number | 1335056-51-3 | Unique identifier for the 5-Br, 3-Cl, 2-vinyl isomer[1]. |
| Molecular Formula | C₇H₅BrClN | Highly halogenated; distinct mass isotopic pattern[4]. |
| Molecular Weight | 218.48 g/mol | Requires precise stoichiometric calculation for micro-scale cross-coupling. |
| Storage Temperature | ≤ -20°C, Inert Atmosphere | Prevents thermal auto-polymerization of the vinyl group[5]. |
| Stabilizer | Often stabilized with TBC | 4-tert-butylcatechol (TBC) acts as a radical scavenger to inhibit premature polymerization[3]. |
Causality Note: Always wash the compound with a mild aqueous base (e.g., 10% NaOH) or pass it through a short basic alumina plug immediately prior to sensitive transition-metal catalysis to remove the TBC stabilizer, which can otherwise poison palladium catalysts.
Mechanistic Reactivity Profile: The Orthogonal Triad
The synthetic value of 5-Bromo-3-chloro-2-vinylpyridine lies in the predictable, orthogonal reactivity of its three functional groups. By exploiting the differing electronic properties and bond dissociation energies of these sites, chemists can perform sequential, one-pot, or iterative functionalizations without the need for protecting groups.
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The C5-Bromo Site (Primary Electrophile): The C-Br bond has a significantly lower bond dissociation energy compared to the C-Cl bond. In palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), oxidative addition occurs almost exclusively at the C5 position[6].
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The C2-Vinyl Group (Michael Acceptor): The inductive and mesomeric electron-withdrawing effects of the pyridine nitrogen render the adjacent vinyl group highly electron-deficient. This makes it an exceptional Michael acceptor for carbon and heteroatom nucleophiles[7].
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The C3-Chloro Site (Steric Reserve): The C3-chlorine is inherently less reactive toward oxidative addition and is further sterically shielded by the adjacent 2-vinyl group. It serves as a late-stage functionalization handle, requiring specialized bulky ligands (e.g., BrettPhos) to activate[8].
Fig 1. Orthogonal reactivity map of 5-Bromo-3-chloro-2-vinylpyridine functional sites.
Self-Validating Experimental Workflows
To maximize yield and ensure regioselectivity, the sequence of functionalization is critical. The optimal workflow begins with C5-arylation, followed by C2-vinyl modification, and concludes with C3-chloro activation.
Fig 2. Sequential functionalization workflow leveraging orthogonal site reactivity.
Protocol A: Regioselective C5 Suzuki-Miyaura Coupling
This protocol selectively arylates the C5 position while leaving the C3-chloro and C2-vinyl groups intact.
Step-by-Step Methodology:
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In an oven-dried Schlenk flask, combine 5-Bromo-3-chloro-2-vinylpyridine (1.0 equiv), the desired arylboronic acid (1.05 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Add anhydrous K₂CO₃ (2.0 equiv) as the base.
-
Purge the flask with Argon for 10 minutes.
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Inject a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 ratio, 0.2 M concentration).
-
Heat the reaction mixture to 80°C for 4–6 hours under vigorous stirring.
Causality & Scientific Rationale:
-
Catalyst Choice: Pd(dppf)Cl₂ is selected because its bidentate dppf ligand enforces a cis-geometry at the palladium center. This accelerates the rate-limiting reductive elimination step, which is crucial for electron-deficient pyridine substrates that might otherwise stall at the Pd(II) intermediate[8].
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Base Choice: K₂CO₃ is a mild base. Using stronger bases (e.g., KOtBu or NaOH) risks inducing unwanted anionic polymerization of the vinyl group or nucleophilic attack on the highly electrophilic pyridine ring[6].
Self-Validation System (IPC): Monitor the reaction via LC-MS. The starting material exhibits a distinct Br/Cl isotopic cluster (M, M+2, M+4 at roughly a 3:4:1 ratio). Upon successful C5-arylation, the bromine atom is replaced. The product mass spectrum will shift entirely, displaying only a chlorine isotopic pattern (M, M+2 in a ~3:1 ratio). If the M+4 peak persists, the reaction is incomplete.
Protocol B: Aza-Michael Addition at the C2-Vinyl Group
Following C5 functionalization, the C2-vinyl group can be utilized to introduce aliphatic nitrogen heterocycles or secondary amines.
Step-by-Step Methodology:
-
Dissolve the C5-arylated intermediate (1.0 equiv) in absolute ethanol (0.5 M).
-
Add the secondary amine nucleophile (e.g., morpholine or piperidine) (1.5 equiv).
-
Heat the mixture to 60°C for 12 hours. (No external catalyst is strictly required, though basic ionic liquids can accelerate the process)[9].
-
Concentrate under reduced pressure and purify via silica gel chromatography.
Causality & Scientific Rationale:
-
Solvent Choice: Ethanol is chosen as a protic solvent because it rapidly protonates the stabilized carbanionic intermediate (an enolate-like structure stabilized by the pyridine nitrogen). This rapid protonation drives the equilibrium forward and prevents retro-Michael degradation[10].
-
Kinetic Stability: The conjugate addition works smoothly because the resulting anionic intermediate possesses kinetic stability, allowing it to be trapped efficiently before side reactions occur[7].
Self-Validation System (IPC): Analyze the crude product via ¹H NMR spectroscopy. The starting material features characteristic vinyl proton multiplets between 5.4 and 6.8 ppm. A successful Aza-Michael addition results in the complete disappearance of these alkene signals, replaced by two diastereotopic methylene multiplets in the 2.5–3.5 ppm aliphatic region.
Applications in Advanced Drug Development
The precise functionalization of 5-Bromo-3-chloro-2-vinylpyridine allows medicinal chemists to rapidly build 3D molecular complexity from a flat heteroaromatic ring. Halogenated vinylpyridines are established precursors in the synthesis of complex azatetralones, which are vital intermediates for aldose reductase inhibitors[11]. Furthermore, the ability to independently attach an aryl group (via C5), a solubilizing amine (via C2-vinyl), and a hydrogen-bond acceptor (via C3) makes this compound a "privileged scaffold" for developing next-generation kinase inhibitors and immunomodulators targeting the PD-1/PD-L1 pathway[12].
References
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[12] Google Patents. "US20170174671A1 - Heterocyclic compounds as immunomodulators".
-
[11] Google Patents. "US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones".
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[4] AA Blocks. "1335056-51-3 | 5-bromo-3-chloro-2-ethenylpyridine". [Link]
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[7] PMC / NIH. "Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles".[Link]
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[9] ResearchGate. "Aza-Michael-type addition of amines to 2-vinylpyridine and 4-vinylpyridine catalyzed by anion-exchanged supported ionic liquids". [Link]
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[8] White Rose eTheses Online. "Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts".[Link]
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[6] ACS Publications. "A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles".[Link]
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